molecular formula C6H3F3N2O2 B11905535 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Cat. No.: B11905535
M. Wt: 192.10 g/mol
InChI Key: VKEMJQLTRVHGMX-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, which also contains an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions. The general reaction conditions include:

    Reagents: Boron reagents, palladium catalysts

    Solvents: Tetrahydrofuran (THF), water

    Temperature: Room temperature to 80°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid

    Reduction: Reduction of the aldehyde group to a primary alcohol

    Substitution: Nucleophilic substitution reactions at the pyrazine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid

    Reduction: 6-(Trifluoromethoxy)pyrazine-2-methanol

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is used in scientific research for its unique chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyrazine-2-carbaldehyde
  • 6-Chloropyrazine-2-carbaldehyde
  • 6-Bromopyrazine-2-carbaldehyde

Uniqueness

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents .

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

6-(trifluoromethoxy)pyrazine-2-carbaldehyde

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H

InChI Key

VKEMJQLTRVHGMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)(F)F)C=O

Origin of Product

United States

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